ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the bromination of a suitable precursor, followed by sulfonylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate: shares similarities with other pyrrolo[2,3-c]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. This gives the compound distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15BrN2O5S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15BrN2O5S/c1-3-25-17(22)14-8-12-13(18)9-19-16(21)15(12)20(14)26(23,24)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |
InChI Key |
FABLASCONLCLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC(=O)C2N1S(=O)(=O)C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
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